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molecular formula C6H6ClIN2 B8806867 5-Chloro-3-iodobenzene-1,2-diamine CAS No. 153505-43-2

5-Chloro-3-iodobenzene-1,2-diamine

Cat. No. B8806867
M. Wt: 268.48 g/mol
InChI Key: KVRAOQXILSZARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877340

Procedure details

1.5 g of 4-chloro-2-iodo-6-nitroaniline together with 50 ml of tetrahydrofuran and 10 ml of 1-propanol are initially introduced into a stirred autoclave. 5 mg of FeCl2.4H2O and 0.3 g Pt/Pb-CaCO3 catalyst are added to the solution, and hydrogenation is carried out at 130° C. and 20 bar of hydrogen. After the hydrogenation has come to a standstill, the reaction mixture is cooled to room temperature, the reactor is rendered inert with nitrogen and the catalyst is filtered off. After filtration, the solvent is removed by distillation to give 1.3 g of 4-chloro-6-iodo-1,2-phenylenediamine as a crude product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl2.4H2O
Quantity
5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Pt Pb CaCO3
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[C:4]([I:12])[CH:3]=1.O1CCCC1.[H][H]>C(O)CC>[Cl:1][C:2]1[CH:3]=[C:4]([I:12])[C:5]([NH2:6])=[C:7]([NH2:9])[CH:8]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC(=C(N)C(=C1)[N+](=O)[O-])I
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
FeCl2.4H2O
Quantity
5 mg
Type
reactant
Smiles
Name
Pt Pb CaCO3
Quantity
0.3 g
Type
catalyst
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 130° C.
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=C1)I)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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